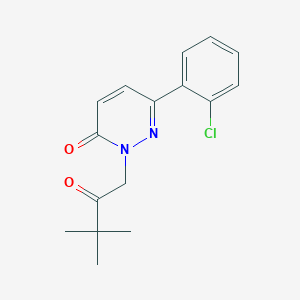![molecular formula C20H19N3O2S B4520715 6-(naphthalen-2-yl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B4520715.png)
6-(naphthalen-2-yl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one
Overview
Description
6-(naphthalen-2-yl)-2-[2-oxo-2-(thiomorpholin-4-yl)ethyl]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2-naphthyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone is 365.11979803 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated innovative methods for synthesizing and analyzing the structure of compounds related to "6-(2-naphthyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone." For instance, Mondal et al. (2019) explored redox cascades for creating C-C bonds, utilizing radicals derived from naphthoquinone, which shares a structural motif with the compound . Their work demonstrates the potential for using such compounds in creating complex organic molecules through innovative synthetic pathways (Mondal, Bera, & Ghosh, 2019).
Novel Derivatives and Biological Functions
The creation of new derivatives of pyridazinone, which shares a core structure with the specified compound, has been a subject of study for their various biological functions. Dede, Avcı, & Bahçelī (2018) investigated a related compound, 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone (emarfazone), analyzing its structure and potential as a biologically active molecule using various spectroscopic techniques and theoretical calculations. This research highlights the potential biomedical applications of such derivatives, including their role as pharmaceutical agents (Dede, Avcı, & Bahçelī, 2018).
Antimicrobial and Enzyme Inhibitory Activities
Further extending the applications of pyridazinone derivatives, Ozçelik et al. (2010) synthesized novel derivatives with potential inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neurotransmitter regulation. These findings suggest potential therapeutic applications for Alzheimer's disease and other neurodegenerative disorders. Additionally, these compounds were evaluated for their antimicrobial activities, showing moderate antifungal properties (Ozçelik, Gokçe, Orhan, Kaynak, & Şahin, 2010).
Applications in Organic Light Emitting Diodes (OLEDs)
The study conducted by Luo et al. (2015) on derivatives of 1,8-naphthalimide, which share structural similarities with the compound of interest, highlights the application of these derivatives in the development of standard-red organic light-emitting diodes (OLEDs). This research signifies the potential of such compounds in enhancing the performance and color purity of OLEDs, marking their significance in materials science and technology (Luo, Lin, Zhou, Wang, Liu, Huang, Lu, & Hu, 2015).
Properties
IUPAC Name |
6-naphthalen-2-yl-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-19-8-7-18(17-6-5-15-3-1-2-4-16(15)13-17)21-23(19)14-20(25)22-9-11-26-12-10-22/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIXEJSBYLFQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4520639.png)
![3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4520640.png)
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4520648.png)
![4-fluoro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B4520651.png)
![N-(2-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4520656.png)
![morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B4520663.png)
![3-chloro-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B4520667.png)
methanone](/img/structure/B4520670.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4520684.png)

![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4520699.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}cyclopentanamine](/img/structure/B4520708.png)
![N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4520718.png)
